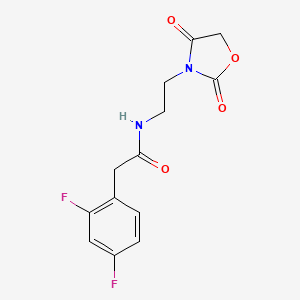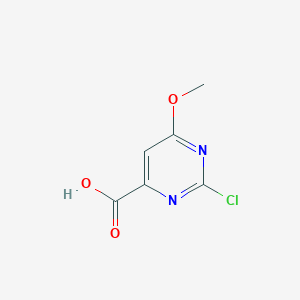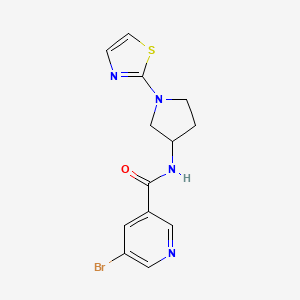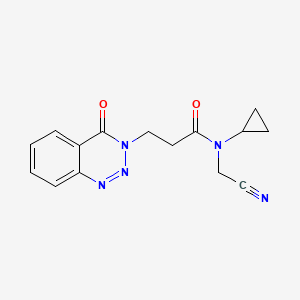![molecular formula C16H14ClFN6O2 B2462076 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one CAS No. 672338-18-0](/img/no-structure.png)
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned appears to be a complex organic molecule. However, I couldn’t find a specific description or detailed information about this compound123.
Synthesis Analysis
Unfortunately, I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
No information was found regarding the molecular structure analysis of this compound.Chemical Reactions Analysis
There is no available information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
No data was found on the physical and chemical properties of this compound.Scientific Research Applications
1. Analytical and Synthetic Applications
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is involved in various synthetic and analytical procedures. It is a key intermediate in the synthesis of certain compounds, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis and analytical procedures highlight the utility of this compound in creating more complex molecules and its role in facilitating the development of pharmaceuticals and other chemical entities (Qiu et al., 2009).
2. Medicinal Chemistry and Drug Design
The compound plays a significant role in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. Its structure serves as a foundational framework for the development of nucleobase, nucleoside analogues, and other derivatives with potential therapeutic applications. The modifications of this compound and related structures contribute to the discovery of new drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities (Ostrowski, 2022).
3. Pharmacophore Development
The compound's structural elements are instrumental in pharmacophore development, serving as a key component for various biological activities. Its relevance in medicinal chemistry is underscored by its participation in the synthesis of hybrids that exhibit improved activity and selectivity in pharmacological applications. For instance, its incorporation into purine/benzimidazole hybrids shows promise in in vitro anticancer activities, demonstrating the compound's potential in advancing cancer treatment strategies (Yimer & Fekadu, 2015).
Safety And Hazards
There is no safety and hazard information available for this compound.
Future Directions
I couldn’t find any information on the future directions or potential applications of this compound.
properties
CAS RN |
672338-18-0 |
|---|---|
Product Name |
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one |
Molecular Formula |
C16H14ClFN6O2 |
Molecular Weight |
376.78 |
IUPAC Name |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C16H14ClFN6O2/c1-3-7-24-12-13(23(2)16(26)21-14(12)25)20-15(24)22-19-8-9-10(17)5-4-6-11(9)18/h3-6,8H,1,7H2,2H3,(H,20,22)(H,21,25,26)/b19-8+ |
InChI Key |
KITAMXAYAIPSPK-UFWORHAWSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC=C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2461995.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
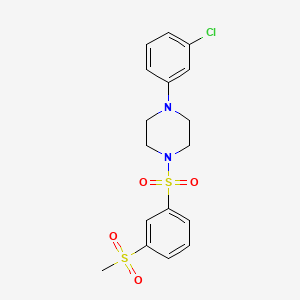
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)
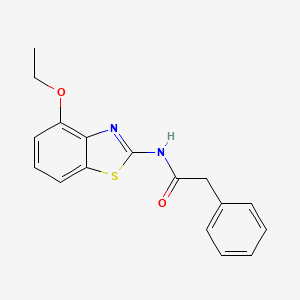
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
